molecular formula C9H10F2O2 B2960769 [2-(2,2-Difluoroethoxy)phenyl]methanol CAS No. 1183419-12-6

[2-(2,2-Difluoroethoxy)phenyl]methanol

Cat. No.: B2960769
CAS No.: 1183419-12-6
M. Wt: 188.174
InChI Key: BJGPKSCHPOKWRS-UHFFFAOYSA-N
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Description

[2-(2,2-Difluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group. It has gained attention in various fields of research due to its unique chemical structure and potential biological activity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2,2-Difluoroethoxy)benzaldehyde, 2-(2,2-Difluoroethoxy)benzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(2,2-Difluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The difluoroethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

  • [2-(2,2-Difluoroethoxy)phenyl]ethanol
  • [2-(2,2-Difluoroethoxy)phenyl]acetaldehyde
  • [2-(2,2-Difluoroethoxy)phenyl]acetic acid

Comparison: Compared to its analogs, [2-(2,2-Difluoroethoxy)phenyl]methanol exhibits unique properties due to the presence of the methanol group. This functional group can significantly influence the compound’s reactivity and biological activity. For instance, the methanol group may enhance the compound’s solubility in polar solvents, making it more suitable for certain applications .

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGPKSCHPOKWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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